4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
CAS No.:
Cat. No.: VC15186246
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10O4 |
|---|---|
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 4,10-dimethylpyrano[3,2-g]chromene-2,6-dione |
| Standard InChI | InChI=1S/C14H10O4/c1-7-5-12(16)18-14-8(2)13-10(6-9(7)14)11(15)3-4-17-13/h3-6H,1-2H3 |
| Standard InChI Key | KXMWWRFPFXEFLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione features a bicyclic framework comprising a pyran ring (oxygen-containing six-membered ring) fused to a chromene system (benzene fused to a dihydropyran). The methyl groups at positions 4 and 10 contribute to steric and electronic modulation, influencing reactivity and intermolecular interactions. The IUPAC name, 4,10-dimethylpyrano[3,2-g]chromene-2,6-dione, reflects its substitution pattern and functional groups (ketones at positions 2 and 6).
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.23 g/mol | |
| IUPAC Name | 4,10-dimethylpyrano[3,2-g]chromene-2,6-dione | |
| Canonical SMILES | CC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C | |
| PubChem CID | 357010 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands corresponding to carbonyl groups () and aromatic C–H stretches () . Nuclear magnetic resonance (NMR) data corroborate the structure: the -NMR spectrum displays signals for methyl protons () and aromatic protons () .
Synthetic Methodologies
Three-Component Reaction
A widely employed synthesis involves a one-pot, three-component reaction using:
-
A substituted benzaldehyde,
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Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione),
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A methyl-substituted coumarin derivative.
The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding the target compound in moderate to high yields .
Table 2: Representative Synthetic Conditions
| Component | Role | Example |
|---|---|---|
| Aldehyde | Electrophilic partner | 4-Methylbenzaldehyde |
| Meldrum’s Acid | Carbonyl source | 2,2-Dimethyl-1,3-dioxane-4,6-dione |
| Catalyst | Base (e.g., triethylamine) | Triethylamine |
Alternative Routes
Alternative methods include:
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Friedel-Crafts alkylation for introducing methyl groups.
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Photochemical cyclization of pre-functionalized precursors under UV light.
Biological Activities
Antifungal Properties
Derivatives of 4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus niger. The mechanism likely involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Comparative Analysis with Analogues
3,4,10-Trimethyl Derivative
The addition of a third methyl group at position 3 (3,4,10-trimethyl analogue) increases molecular weight to 256.25 g/mol and alters electronic properties, potentially enhancing bioactivity.
Dihydro-4,4-Dimethylpyran-2,6-dione
This simpler analogue (CHO) lacks the chromene moiety but shares the pyran-dione core, highlighting the role of aromatic fusion in biological activity .
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